(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone
Overview
Description
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is often studied for its interactions with various receptors in the human body, making it a subject of interest in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone typically involves the reaction of 2-methoxyphenyl derivatives with piperazine. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for these methods are generally mild and functional group tolerant, making them suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Yb(OTf)3 in acetonitrile has been reported to improve the efficiency of the synthesis . The final product is typically purified through recrystallization from optimized solvents.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone involves its interaction with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a key role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, which leads to its therapeutic effects.
Comparison with Similar Compounds
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone is structurally similar to other arylpiperazine-based compounds such as trazodone, naftopidil, and urapidil . These compounds also interact with alpha1-adrenergic receptors but may have different affinities and pharmacokinetic profiles. The uniqueness of this compound lies in its specific binding affinity and its potential for use in treating a variety of medical conditions.
List of Similar Compounds
- Trazodone
- Naftopidil
- Urapidil
These compounds share structural similarities but differ in their specific therapeutic applications and pharmacological profiles.
Properties
IUPAC Name |
(2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC[NH2+]CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426175 | |
Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-85-3 | |
Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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